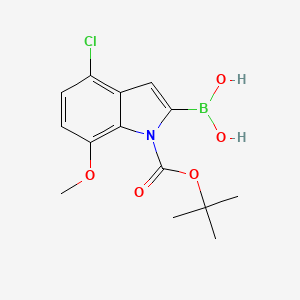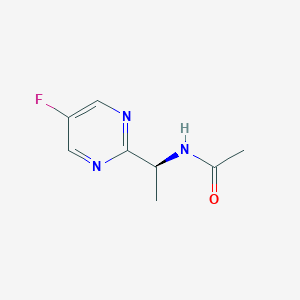
(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide
概述
描述
(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
作用机制
Target of Action
The primary target of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is the Janus kinase 2 (Jak2) . Jak2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction for a variety of cytokines and growth factors .
Mode of Action
This compound acts as an inhibitor of Jak2 . It binds to the active site of Jak2, preventing it from phosphorylating and activating downstream signaling proteins . This results in the inhibition of Jak2-dependent signaling pathways .
Biochemical Pathways
The compound primarily affects the Jak/Stat signaling pathway . This pathway is involved in a variety of cellular processes, including cell growth, differentiation, and immune response . By inhibiting Jak2, the compound disrupts the activation of Stat proteins, thereby modulating the transcription of genes regulated by this pathway .
Result of Action
The inhibition of Jak2 by this compound leads to a decrease in Jak2-dependent signaling . This can result in reduced cell proliferation and modulation of immune responses, depending on the specific cellular context .
生化分析
Biochemical Properties
(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme amine transaminase from Vibrio fluvialis, which catalyzes the enantioselective amination of ketones . This interaction is crucial for the synthesis of optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of JAK2 kinase inhibitors .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell proliferation and survival . This inhibition can lead to reduced proliferation of certain cancer cell lines, demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. It acts as a potent inhibitor of the JAK2 enzyme, preventing the phosphorylation and activation of downstream signaling molecules . This inhibition disrupts the JAK/STAT pathway, leading to changes in gene expression and reduced cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that it maintains its inhibitory effects on the JAK/STAT pathway for extended periods, although some degradation products may form over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits the JAK/STAT pathway without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as amine transaminase, which facilitates its conversion to (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine . This conversion is essential for its biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its biological effects . For example, its localization to the cytoplasm is crucial for inhibiting the JAK/STAT pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide typically involves the use of chiral amine transaminases. One notable method employs the (S)-selective amine transaminase from Vibrio fluvialis, which catalyzes the enantioselective amination of ketones using simple amines as amino donors . This biocatalytic process is carried out in a homogeneous system with dimethyl carbonate as a green co-solvent, yielding optically pure (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow biotransformation processes. The immobilization of the amine transaminase on glyoxyl-agarose allows for the efficient synthesis of the compound in a packed-bed reactor, coupled with in-line purification to streamline the process .
化学反应分析
Types of Reactions
(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine: A closely related compound used as an intermediate in similar synthetic pathways.
5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480): A potent inhibitor of the Jak/Stat pathway, used in the treatment of myeloproliferative neoplasms.
Uniqueness
(S)-N-(1-(5-Fluoropyrimidin-2-yl)ethyl)acetamide is unique due to its specific chiral configuration and its role as a versatile intermediate in the synthesis of various therapeutic agents. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial production.
属性
IUPAC Name |
N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-5H,1-2H3,(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZGEWRPYXVHEJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
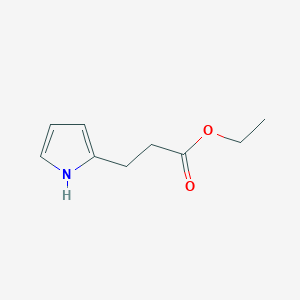
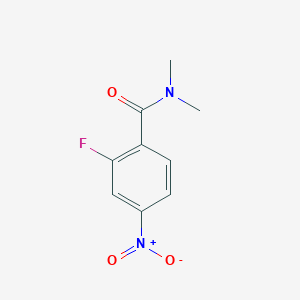
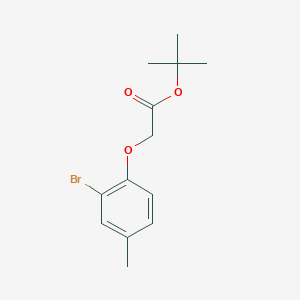
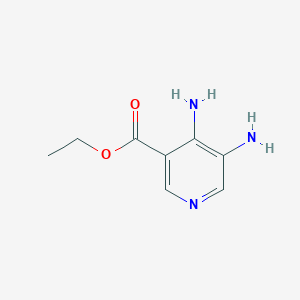
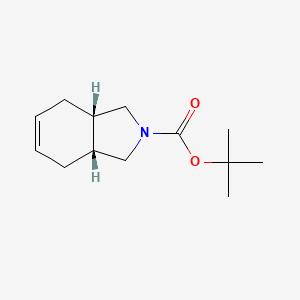
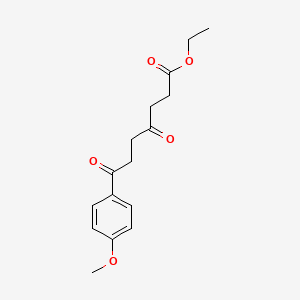

![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
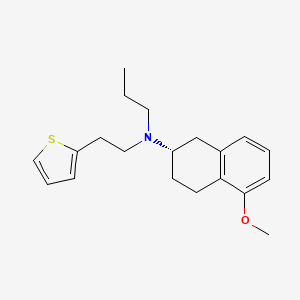
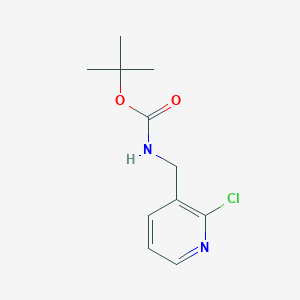
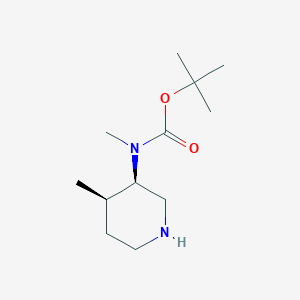
![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
